molecular formula C15H11NO4 B14001534 2-(2-Nitro-benzoyl)-3-phenyl-oxirane CAS No. 69511-68-8

2-(2-Nitro-benzoyl)-3-phenyl-oxirane

Cat. No.: B14001534
CAS No.: 69511-68-8
M. Wt: 269.25 g/mol
InChI Key: LDLPMXJWICTZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitro-benzoyl)-3-phenyl-oxirane is an organic compound that features a nitrobenzoyl group and a phenyl group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-benzoyl)-3-phenyl-oxirane typically involves the reaction of 2-nitrobenzoyl chloride with phenyl oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Scientific Research Applications

2-(2-Nitro-benzoyl)-3-phenyl-oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxirane rings.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-benzoyl)-3-phenyl-oxirane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The oxirane ring can act as an electrophile, reacting with nucleophiles to form substituted products. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrobenzoyl)-oxirane: Lacks the phenyl group, resulting in different reactivity and applications.

    3-Phenyl-oxirane:

Uniqueness

2-(2-Nitro-benzoyl)-3-phenyl-oxirane is unique due to the presence of both the nitrobenzoyl and phenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

CAS No.

69511-68-8

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

(2-nitrophenyl)-(3-phenyloxiran-2-yl)methanone

InChI

InChI=1S/C15H11NO4/c17-13(11-8-4-5-9-12(11)16(18)19)15-14(20-15)10-6-2-1-3-7-10/h1-9,14-15H

InChI Key

LDLPMXJWICTZLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.